5-Bromo-2-Carboxy-3-Methylpyridine
CAS No.: 886365-43-1
Cat. No.: VC0154817
Molecular Formula: C7H6BrNO2
Molecular Weight: 216.034
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886365-43-1 |
|---|---|
| Molecular Formula | C7H6BrNO2 |
| Molecular Weight | 216.034 |
| IUPAC Name | 5-bromo-3-methylpyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H6BrNO2/c1-4-2-5(8)3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11) |
| Standard InChI Key | GSOCTKHBFREQCV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CN=C1C(=O)O)Br |
Introduction
Chemical Identity and Fundamental Properties
5-Bromo-2-carboxy-3-methylpyridine, also known as 5-bromo-3-methylpicolinic acid, is characterized by a pyridine ring structure with three distinct functional groups: a bromine atom at position 5, a carboxylic acid group at position 2, and a methyl group at position 3. This specific arrangement of substituents contributes to its unique chemical behavior and versatility in various applications.
Basic Structural Information
The compound has a molecular formula of C₇H₆BrNO₂ with a molecular weight of 216.034 g/mol. The presence of the carboxyl group at the 2-position (adjacent to the nitrogen atom in the pyridine ring) classifies it as a picolinic acid derivative. The bromine substituent at the 5-position provides a reactive site for further functionalization through various coupling reactions, while the methyl group at position 3 influences the electronic distribution within the molecule.
Physical Characteristics
While the search results provide limited information on the physical characteristics of this specific compound, pyridine derivatives with similar substitution patterns typically exist as crystalline solids at room temperature. The presence of the carboxylic acid group contributes to its potential hydrogen bonding capabilities, which may influence its solubility profile and crystal packing arrangements.
Applications in Scientific Research and Industry
5-Bromo-2-carboxy-3-methylpyridine has found significant applications across multiple scientific and industrial domains due to its versatile structure and reactivity profile.
Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in developing anti-inflammatory and antimicrobial agents. The presence of the bromine atom provides a reactive site for further functionalization through cross-coupling reactions, enabling the creation of more complex drug candidates. The carboxylic acid group offers additional opportunities for derivatization, including amide formation, which is common in many pharmaceutical compounds.
Agricultural Chemical Applications
In agricultural science, 5-bromo-2-carboxy-3-methylpyridine contributes to the formulation of agrochemicals, functioning as a building block for herbicides and pesticides. The structural features of this compound allow for modifications that can enhance the efficacy and specificity of agricultural chemicals, potentially leading to more sustainable crop protection solutions.
Material Science Innovations
Researchers in material science explore this compound for creating advanced materials, including polymers and coatings. The functional groups present in 5-bromo-2-carboxy-3-methylpyridine allow for incorporation into larger molecular frameworks, potentially imparting properties such as improved durability and resistance to environmental factors.
Biochemical Research Applications
The compound finds utility in biochemical research, particularly in studying enzyme interactions and metabolic pathways. Its structural features may allow it to serve as a probe or modifier of biological processes, contributing to better understanding of fundamental biochemical mechanisms.
Analytical Chemistry Utilization
In analytical chemistry, 5-bromo-2-carboxy-3-methylpyridine is employed in various techniques, such as chromatography, to assist in identifying and quantifying other compounds in complex mixtures. Its specific chemical characteristics make it valuable for developing sensitive and selective analytical methods.
Structure-Activity Relationships
The biological and chemical activity of 5-bromo-2-carboxy-3-methylpyridine is strongly influenced by its specific structural features.
Impact of Functional Groups
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The bromine substituent at position 5 serves as a site for further functionalization through various coupling reactions, particularly palladium-catalyzed cross-couplings.
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The carboxylic acid group at position 2 provides opportunities for derivatization, including esterification, amide formation, and salt formation.
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The methyl group at position 3 influences the electronic distribution within the molecule, potentially affecting its reactivity and binding interactions.
Comparison with Related Compounds
Structurally related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, demonstrate significant biological activity. For instance, this related compound is a component of agents with dopamine D2 receptor antagonistic activity and 5-HT3 receptor antagonistic activity . Although 5-bromo-2-carboxy-3-methylpyridine differs in its substitution pattern, the structural similarities suggest potential for related biological activities.
Physicochemical Properties
The physicochemical properties of 5-bromo-2-carboxy-3-methylpyridine influence its behavior in various chemical and biological systems.
Solubility Profile
Table 1: Predicted Solubility Profile of 5-Bromo-2-Carboxy-3-Methylpyridine
| Solvent Type | Expected Solubility | Influencing Factors |
|---|---|---|
| Polar Protic (e.g., water, alcohols) | Moderate to High | Carboxylic acid enables hydrogen bonding |
| Polar Aprotic (e.g., DMF, DMSO) | High | Compatible with all functional groups |
| Non-polar (e.g., hexane, toluene) | Low | Polar functional groups reduce solubility |
| Basic Aqueous Solutions | High | Deprotonation of carboxylic acid increases water solubility |
| Acidic Aqueous Solutions | Low to Moderate | Protonation of pyridine nitrogen may occur |
Stability Considerations
The stability of 5-bromo-2-carboxy-3-methylpyridine under various conditions is an important consideration for its handling, storage, and application. Typical stability concerns for similar pyridine derivatives include:
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Light sensitivity due to the presence of the bromine substituent
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Potential for esterification in alcoholic solvents, particularly under acidic conditions
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Possible decarboxylation under harsh thermal conditions
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Susceptibility to nucleophilic substitution at the bromine position
Synthetic Applications as a Building Block
Cross-Coupling Reactions
The bromine substituent at position 5 makes 5-bromo-2-carboxy-3-methylpyridine an excellent candidate for various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. These reactions can introduce carbon-carbon bonds at the bromine position, allowing for the synthesis of more complex structures with applications in medicinal chemistry and materials science.
Carboxylic Acid Derivatization
The carboxylic acid functionality provides opportunities for numerous transformations:
Table 2: Potential Carboxylic Acid Transformations
| Transformation | Resulting Functional Group | Potential Applications |
|---|---|---|
| Esterification | Ester | Prodrugs, polymeric materials |
| Amidation | Amide | Peptide mimetics, pharmaceutical agents |
| Reduction | Alcohol | Intermediates for further functionalization |
| Decarboxylation | Decarboxylated product | Synthesis of simpler pyridine derivatives |
| Salt formation | Carboxylate salt | Improved solubility, ionic compounds |
Research Developments and Future Directions
Current Research Status
Current research involving 5-bromo-2-carboxy-3-methylpyridine focuses on its utility as a synthetic intermediate in the preparation of more complex molecules with pharmacological activity. The compound's versatility allows it to serve as a building block in diversity-oriented synthesis, which aims to create structurally diverse compound libraries for biological screening.
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